N-(1-ADAMANTYL)-N'-[2-(2,3-DICHLOROPHENOXY)ETHYL]UREA
Overview
Description
N-1-adamantyl-N’-[2-(2,3-dichlorophenoxy)ethyl]urea is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon structure known for its stability and rigidity, which makes its derivatives valuable in various scientific and industrial applications. The compound features a urea linkage, which is known for its versatility in forming hydrogen bonds and interacting with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-[2-(2,3-dichlorophenoxy)ethyl]urea typically involves the reaction of 1-adamantylamine with 2-(2,3-dichlorophenoxy)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-N’-[2-(2,3-dichlorophenoxy)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-1-adamantyl-N’-[2-(2,3-dichlorophenoxy)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-[2-(2,3-dichlorophenoxy)ethyl]urea involves its interaction with specific molecular targets. The adamantyl group provides a rigid scaffold that can fit into hydrophobic pockets of proteins, while the urea linkage can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-adamantylamine: A simpler adamantane derivative with similar structural features.
2-(2,3-dichlorophenoxy)ethylamine: Shares the dichlorophenoxy group but lacks the adamantyl moiety.
N-1-adamantyl-N’-[2-(2,4-dichlorophenoxy)ethyl]urea: A closely related compound with a different substitution pattern on the phenoxy group.
Uniqueness
N-1-adamantyl-N’-[2-(2,3-dichlorophenoxy)ethyl]urea is unique due to its combination of the adamantyl and dichlorophenoxy groups, which confer both rigidity and potential for diverse chemical interactions. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(2,3-dichlorophenoxy)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O2/c20-15-2-1-3-16(17(15)21)25-5-4-22-18(24)23-19-9-12-6-13(10-19)8-14(7-12)11-19/h1-3,12-14H,4-11H2,(H2,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVNKFBXFOUEQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCOC4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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